molecular formula C10H13NO3 B1441734 methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate CAS No. 177966-65-3

methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate

Cat. No.: B1441734
CAS No.: 177966-65-3
M. Wt: 195.21 g/mol
InChI Key: NNIQEIHSKHWXLM-VIFPVBQESA-N
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Description

Methyl 3-(4-hydroxyphenyl)propanoate is a useful synthetic intermediate . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents . It may also be used in the enzymatic coupling of saccharides to protein .


Synthesis Analysis

The synthesis of methyl 3-(4-hydroxyphenyl)propanoate has been reported in the literature . For instance, it was synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification .


Molecular Structure Analysis

The molecular formula of methyl 3-(4-hydroxyphenyl)propanoate is C10H12O3 . Its molecular weight is 180.203 g/mol . The InChI Key is XRAMJHXWXCMGJM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methyl 3-(4-hydroxyphenyl)propanoate has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens . It modulates the expression of phenylpropanoid metabolism-related genes in perilla roots and leaves .


Physical and Chemical Properties Analysis

Methyl 3-(4-hydroxyphenyl)propanoate is soluble in chloroform and methanol . Its melting point ranges from 39 to 41 °C .

Scientific Research Applications

  • Asymmetric Synthesis : A novel method for asymmetric synthesis of this compound was developed using hydrolytic kinetic resolution, indicating its potential in precise pharmaceutical synthesis (Narsaiah & Kumar, 2011).

  • Synthetic Routes and Derivatives : Research has been conducted on various synthetic routes for producing derivatives of this compound, demonstrating its versatility in chemical synthesis (Tye & Skinner, 2002).

  • Antimicrobial Activity : Some derivatives containing this compound have shown good antimicrobial activity against bacteria like Staphylococcus aureus and fungi such as Candida tenuis, highlighting its potential in antimicrobial applications (Mickevičienė et al., 2015).

  • Anti-inflammatory Activities : Novel phenolic compounds related to this compound were identified with modest inhibitory effects on LPS-induced NO production in cells, suggesting anti-inflammatory properties (Ren et al., 2021).

  • Biocatalysis : It has been used as an intermediate in the biocatalytic production of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, showcasing its role in biotechnological processes (Li et al., 2013).

  • Biodegradable Polymers : The compound has been used in the fabrication of potentially biodegradable poly(ester-amide)s based on tyrosine amino acid, indicating its application in environmentally friendly materials (Abdolmaleki et al., 2011).

Mechanism of Action

Target of Action

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, also known as (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate, primarily targets the root system architecture (RSA) of plants . It functions as a nitrification inhibitor, modulating plant growth and RSA by inhibiting primary root elongation and promoting lateral root formation .

Mode of Action

The compound interacts with its targets by interfering with auxin signaling via the nitric oxide (NO) / reactive oxygen species (ROS) pathway . It inhibits primary root elongation in plants like Arabidopsis by elevating the levels of auxin expression and signaling . This is achieved by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Biochemical Pathways

The compound affects the carbon/nitrogen metabolism and secondary metabolism pathways . It modulates the growth and metabolism of leaves and roots in distinct pathways . The genes involved in the phenylpropanoid metabolism pathway show opposite expression patterns between the roots and leaves, resulting in the differential accumulation of secondary metabolites in the roots and leaves .

Result of Action

The compound modulates root system architecture (RSA) and metabolite profiles . It reduces primary root growth but markedly induces lateral root formation in plants like perilla seedlings . Furthermore, the compound significantly induces the accumulation of glucosinolates in roots, suggesting its diverse functions in modulating plant growth, development, and stress tolerance .

Safety and Hazards

As with any chemical, safety precautions should be taken when handling methyl 3-(4-hydroxyphenyl)propanoate. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Methyl 3-(4-hydroxyphenyl)propanoate shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation . It improves the contents of medicinal ingredients in perilla plants, suggesting that its application may represent a useful strategy for medicinal plant cultivation .

Properties

IUPAC Name

methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIQEIHSKHWXLM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245485
Record name Methyl (βS)-β-amino-4-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177966-65-3
Record name Methyl (βS)-β-amino-4-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177966-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (βS)-β-amino-4-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.298 g (29.24 mmol) commercial 3-amino-3-(4-hydroxyphenyl)propionic acid were suspended in 136 ml methanol, the mixture cooled to 0° C. and 3.20 ml (43.86 mmol) thionyl chloride were slowly added. The mixture was stirred at room temperature for 20 hours and concentrated. The residue was treated with saturated sodium hydrogen carbonate solution and extracted with dichloromethane and dichloromethane/2-propanol 8:2. The organic part was concentrated to give 5.09 g (80%) 3-amino-3-(4-hydroxyphenyl)propionic acid methyl ester.
Quantity
5.298 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
136 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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